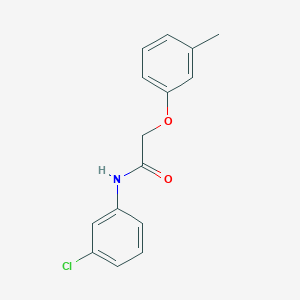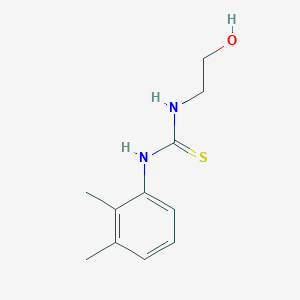
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits interesting biological activities, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells. It also disrupts the membrane integrity of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which are known to contribute to the development of cancer. Additionally, it has been shown to reduce inflammation and oxidative stress, which play a role in the development of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its strong biological activity. It exhibits potent antitumor and antimicrobial activity, making it a valuable tool for studying cancer and infectious diseases. However, one limitation of this compound is its toxicity, which can pose a risk to researchers working with it.
Future Directions
There are several future directions for research on 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea. One area of interest is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the study of its mechanism of action, which could lead to a better understanding of the molecular pathways involved in cancer and infectious diseases. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves the reaction of 2,3-dimethylphenyl isothiocyanate with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits strong antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent antimicrobial activity against various pathogenic bacteria and fungi.
properties
CAS RN |
52266-58-7 |
|---|---|
Product Name |
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea |
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-8-4-3-5-10(9(8)2)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) |
InChI Key |
TXSTZMCMZJIAFY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C(=N/CCO)/S)C |
SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCO)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)
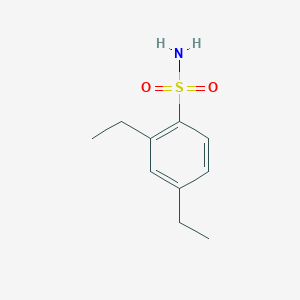
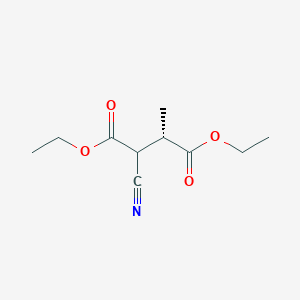
![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
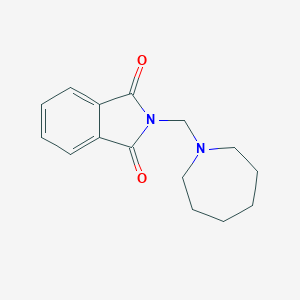
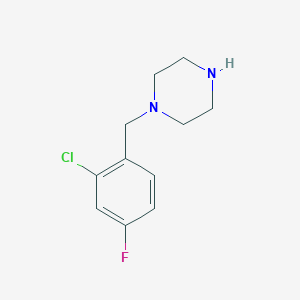
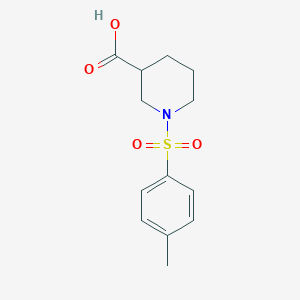
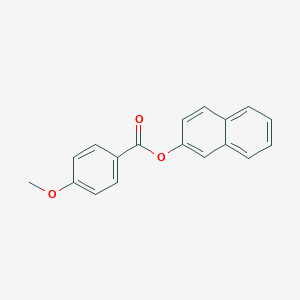
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
